molecular formula C10H11N3O B11926429 (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

Cat. No.: B11926429
M. Wt: 189.21 g/mol
InChI Key: UCJXABGGKWKYDB-UHFFFAOYSA-N
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Description

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide is a chemical compound with the molecular formula C10H11N3O. It is known for its light-yellow solid form and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-methyl-1H-indole-3-carboximidamide typically involves the reaction of 5-methyl-1H-indole-3-carboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for N-Hydroxy-5-methyl-1H-indole-3-carboximidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methyl-1H-indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboximidamide groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N'-hydroxy-5-methyl-1H-indole-3-carboximidamide

InChI

InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13)

InChI Key

UCJXABGGKWKYDB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2/C(=N/O)/N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=NO)N

Origin of Product

United States

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